
5-cloro-3-metil-1H-pirazol-4-amina
Descripción general
Descripción
5-Chloro-3-methyl-1H-pyrazol-4-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s an important intermediate for the synthesis of various pyrazole derivatives .
Synthesis Analysis
The synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine involves a series of reactions to produce new pyrazole derivatives . The title compound was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis
The crystal structure of 5-chloro-3-methyl-1H-pyrazol-4-amine was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis
The chemical reactivity of 5-chloro-3-methyl-1H-pyrazol-4-amine is significant in the synthesis of different poly functional heterocyclic compounds . It’s a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Pirazol
5-cloro-3-metil-1H-pirazol-4-amina: sirve como un intermedio versátil en la síntesis de varios derivados de pirazol. Estos derivados son estructuralmente diversos y tienen un potencial significativo en el desarrollo farmacéutico debido a su amplio espectro de actividades biológicas . La capacidad del compuesto para someterse a diversas reacciones químicas lo convierte en un punto de partida valioso para crear nuevas moléculas con posibles propiedades antimicrobianas, antiinflamatorias, antivirales y anticancerígenas.
Estudios de Cristalografía
La estructura cristalina de los derivados de pirazol, incluidos los derivados de This compound, proporciona información sobre su geometría molecular y su potencial interacción con los objetivos biológicos. La cristalografía de rayos X puede revelar la orientación de los sustituyentes y su disposición espacial, lo cual es crucial para comprender la reactividad del compuesto y diseñar moléculas con las actividades biológicas deseadas .
Propiedades Anticonvulsivas
Los derivados sintetizados a partir de This compound se han explorado por sus propiedades anticonvulsivas. La modificación de la estructura central del pirazol puede conducir a compuestos con posibles aplicaciones terapéuticas en el tratamiento de trastornos convulsivos .
Actividad Antitumoral
Algunos derivados de This compound se han evaluado por su actividad antitumoral. Las investigaciones han demostrado que ciertas modificaciones en el anillo de pirazol pueden dar como resultado compuestos con una eficacia prometedora contra líneas celulares de cáncer, como las células HeLa . Esto destaca el papel del compuesto en el desarrollo de nuevos agentes anticancerígenos.
Sensores Fluorescentes
El anillo de pirazol, cuando se incorpora en sistemas heterocíclicos más grandes, puede contribuir al desarrollo de sensores fluorescentes. Estos sensores se pueden utilizar para detectar diversas sustancias biológicas y químicas, y la flexibilidad estructural de This compound permite afinar las propiedades del sensor .
Síntesis de Pirazoloquinolinas
This compound: también está involucrado en la síntesis de pirazoloquinolinas, una clase de compuestos con posibles actividades biológicas. La reacción con otros sustratos orgánicos puede conducir a la formación de derivados de pirazoloquinolina, que se exploran por su potencial terapéutico .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, in general, have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets due to their versatile chemical structure .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to impact a broad range of biological pathways due to their diverse biological activities .
Result of Action
It’s known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
For instance, the corrosion protection properties of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, for mild steel in hydrochloric acid were found to decrease with an increase in temperature and acid concentration but increase with an increase in the concentration of the inhibitor .
Direcciones Futuras
Pyrazole derivatives, including 5-chloro-3-methyl-1H-pyrazol-4-amine, have attracted much attention due to their wide spectrum of biological activities . They are being tested and clinically evaluated as potential new drugs . Future research may focus on exploring its potential applications in medical and pharmaceutical fields.
Análisis Bioquímico
Biochemical Properties
5-chloro-3-methyl-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including 5-chloro-3-methyl-1H-pyrazol-4-amine, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can interact with microbial proteins, leading to antimicrobial effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, altering their conformation and activity.
Cellular Effects
The effects of 5-chloro-3-methyl-1H-pyrazol-4-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that 5-chloro-3-methyl-1H-pyrazol-4-amine can inhibit the proliferation of certain cancer cell lines by interfering with cell cycle regulation and inducing apoptosis . Moreover, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 5-chloro-3-methyl-1H-pyrazol-4-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, 5-chloro-3-methyl-1H-pyrazol-4-amine has been shown to inhibit certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-chloro-3-methyl-1H-pyrazol-4-amine in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies have also indicated that 5-chloro-3-methyl-1H-pyrazol-4-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-chloro-3-methyl-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant adverse effects . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome. These findings highlight the importance of dosage optimization for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-chloro-3-methyl-1H-pyrazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 5-chloro-3-methyl-1H-pyrazol-4-amine can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 5-chloro-3-methyl-1H-pyrazol-4-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can influence the localization and distribution of 5-chloro-3-methyl-1H-pyrazol-4-amine within cells, affecting its bioavailability and activity.
Subcellular Localization
The subcellular localization of 5-chloro-3-methyl-1H-pyrazol-4-amine is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-chloro-3-methyl-1H-pyrazol-4-amine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.
Propiedades
IUPAC Name |
3-chloro-5-methyl-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-2-3(6)4(5)8-7-2/h6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBSRHSFJZNXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



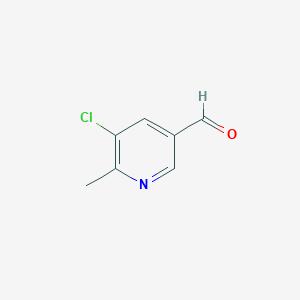
![Ethyl 6,6-dimethyl-3-[(2-pyridinylcarbonyl)amino]-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B1466195.png)


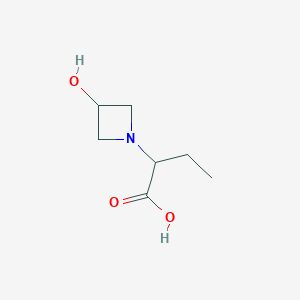
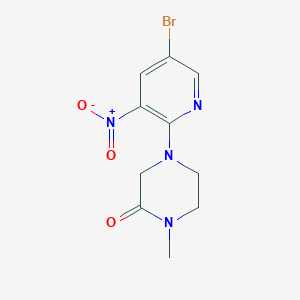
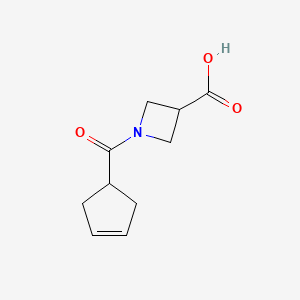
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)
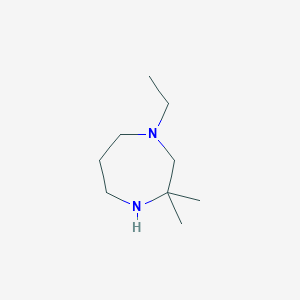

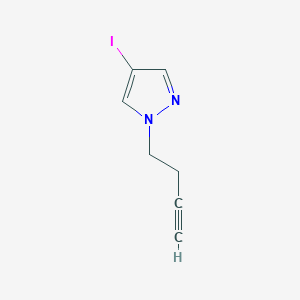
amine](/img/structure/B1466212.png)

![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)